

Synthesis and Characterization of Acipimox-13C2,15N2: A Technical Guide

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Compound of Interest		
Compound Name:	Acipimox-13C2,15N2	
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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound **Acipimox-13C2,15N2**. Acipimox, a nicotinic acid derivative, is a lipid-lowering agent that has been utilized in the management of dyslipidemia. The stable isotope-labeled version, **Acipimox-13C2,15N2**, serves as an invaluable internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research. This document details a plausible synthetic route for the introduction of 13C and 15N isotopes into the Acipimox structure and outlines the analytical techniques employed for its structural confirmation and purity assessment. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes.

Introduction

Acipimox, chemically known as 5-methylpyrazine-2-carboxylic acid 4-oxide, is a drug used to treat hyperlipidemia.[1] It functions by inhibiting lipolysis in adipose tissue, which reduces the production of free fatty acids and subsequently lowers the synthesis of very-low-density lipoprotein (VLDL) and triglycerides in the liver.[1][2] Stable isotope-labeled compounds are essential tools in drug development, offering a high degree of accuracy for quantitative analysis in complex biological matrices.[3] **Acipimox-13C2,15N2**, with a molecular formula of C4(13C)2H6(15N)2O3 and a molecular weight of 158.10, is designed for use as an internal



standard in mass spectrometry-based assays.[4] Its physical and chemical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic analysis, while its distinct mass allows for precise quantification.[3]

Synthesis of Acipimox-13C2,15N2

The synthesis of **Acipimox-13C2,15N2** requires the strategic introduction of the stable isotopes into the pyrazine ring structure. A plausible synthetic approach would involve starting with isotopically labeled precursors. One common route for Acipimox synthesis begins with 2,5-dimethylpyrazine.[5] To synthesize the labeled version, one could start with 2,5-dimethylpyrazine labeled with 15N at both nitrogen positions and with 13C at the C2 and C5 positions of the pyrazine ring.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving oxidation and functional group manipulation.



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Caption: Proposed synthesis pathway for Acipimox-13C2,15N2.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of **Acipimox-13C2,15N2**.

Step 1: Oxidation of 2,5-Dimethylpyrazine-13C2,15N2

- Dissolve 2,5-dimethylpyrazine-13C2,15N2 in a suitable solvent such as acetic acid.
- Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise while maintaining the temperature below 40°C.
- Stir the reaction mixture at room temperature for 24-48 hours.



- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture and extract the product, 2,5-dimethylpyrazine-1-oxide-13C2,15N2, with an appropriate organic solvent.
- Purify the product by column chromatography.

Step 2: Acetylation

- Treat the 2,5-dimethylpyrazine-1-oxide-13C2,15N2 with acetic anhydride.
- Heat the mixture under reflux for several hours.
- After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).
- Extract the product, 2-acetoxymethyl-5-methylpyrazine-13C2,15N2, and purify.

Step 3: Hydrolysis

- Subject the 2-acetoxymethyl-5-methylpyrazine-13C2,15N2 to alkaline hydrolysis using a solution of sodium hydroxide.
- Stir the mixture at room temperature until the reaction is complete.
- Neutralize the solution and extract the resulting 2-hydroxymethyl-5-methylpyrazine-13C2,15N2.

Step 4: Final Oxidation

- Oxidize the 2-hydroxymethyl-5-methylpyrazine-13C2,15N2 to the corresponding carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO4) can be used.
- Carefully control the reaction conditions to avoid over-oxidation.
- Acidify the reaction mixture to precipitate the final product, Acipimox-13C2,15N2.



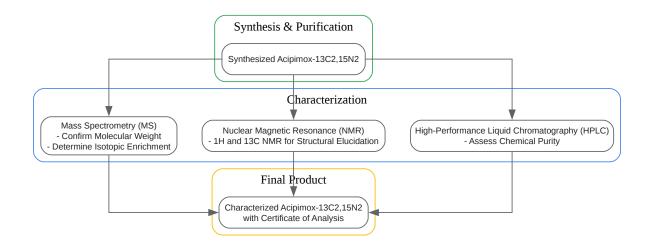
• Filter, wash, and dry the product. Recrystallization from a suitable solvent can be performed for further purification.

Characterization of Acipimox-13C2,15N2

The characterization of **Acipimox-13C2,15N2** is crucial to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed.

Characterization Workflow

The general workflow for the characterization of the synthesized compound is outlined below.



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Caption: General workflow for the characterization of Acipimox-13C2,15N2.

Analytical Techniques and Expected Results

3.2.1. Mass Spectrometry (MS)



Mass spectrometry is used to confirm the molecular weight of **Acipimox-13C2,15N2** and to determine the degree of isotopic labeling.

- Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
- Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]+ at m/z 159.10, confirming the incorporation of two 13C and two 15N atoms. The isotopic distribution pattern will provide information on the isotopic purity.

Parameter	Expected Value
Molecular Formula	C4(13C)2H6(15N)2O3
Monoisotopic Mass	158.04 g/mol
[M+H]+ (m/z)	159.10
Isotopic Purity	>98%

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Both 1H and 13C NMR spectra are acquired.

- 1H NMR: The proton NMR spectrum will be similar to that of unlabeled Acipimox, showing signals for the methyl and pyrazine ring protons. The coupling patterns might be slightly altered due to the presence of 13C and 15N.
- 13C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms in the
 molecule. The signals for the labeled carbons will exhibit splitting due to 13C-15N coupling,
 providing definitive evidence of labeling at specific positions.

Nucleus	Expected Chemical Shifts (ppm)	Multiplicity
1H	~2.5 (CH3), ~8.5 (pyrazine-H)	Singlet, Singlet
13C	~20 (CH3), ~140-160 (pyrazine-C), ~165 (COOH)	Varies due to labeling



3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized **Acipimox-13C2,15N2**.

- Technique: Reversed-phase HPLC with UV detection.
- Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is typically used.
- Column: A C18 column is commonly employed.
- Detection: UV detection at the λmax of Acipimox (around 275 nm).[6]
- Expected Results: A single major peak should be observed, indicating high chemical purity. The retention time should be consistent with that of an unlabeled Acipimox standard.

Parameter	Specification
Purity (by HPLC)	≥98%
Retention Time	Consistent with reference standard

Conclusion

The synthesis and rigorous characterization of **Acipimox-13C2,15N2** are critical for its intended use as a reliable internal standard in bioanalytical methods. The proposed synthetic route provides a framework for the efficient incorporation of stable isotopes. The analytical workflow, employing a combination of mass spectrometry, NMR spectroscopy, and HPLC, ensures the structural integrity and purity of the final product. This technical guide serves as a valuable resource for researchers and scientists involved in drug metabolism and pharmacokinetic studies of Acipimox.

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